Ethyl 5-cyano-6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the cyano group: This step may involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the furan and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the sulfanyl linkage: This step may involve the use of thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Ion channels: Modulation of ion channel activity, affecting cellular ion balance.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar applications in cardiovascular medicine.
Uniqueness
Ethyl 5-cyano-6-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.
Properties
Molecular Formula |
C30H27N3O6S |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H27N3O6S/c1-3-37-29(35)20-12-14-21(15-13-20)32-24(34)18-40-28-22(17-31)25(23-11-8-16-39-23)26(30(36)38-4-2)27(33-28)19-9-6-5-7-10-19/h5-16,25,33H,3-4,18H2,1-2H3,(H,32,34) |
InChI Key |
CXJUPQJTCWARAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C3=CC=CC=C3)C(=O)OCC)C4=CC=CO4)C#N |
Origin of Product |
United States |
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